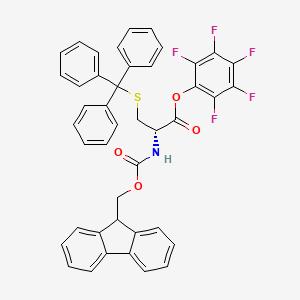

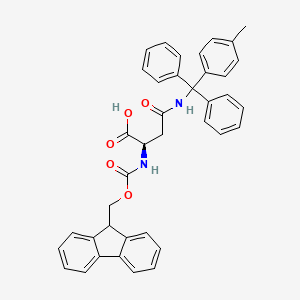

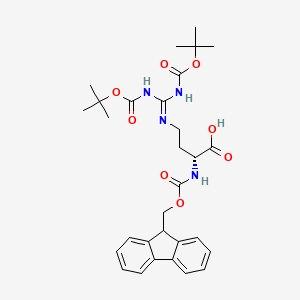

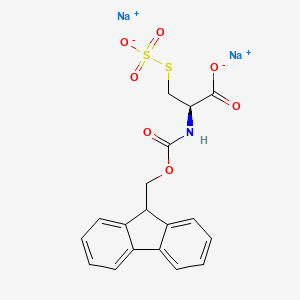

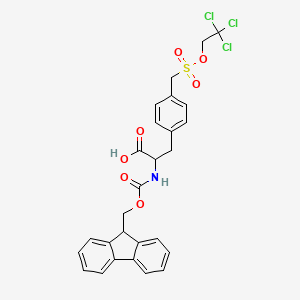

Fmoc-4-sulfomethyl-Phe(Tce)-OH

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-4-sulfomethyl-Phe(Tce)-OH, also known as Fmoc-SM-Phe(Tce)-OH, is a modified amino acid that is used in peptide synthesis. It is a versatile amino acid that can be used in a variety of applications, including drug discovery, protein engineering, and bioconjugation. It has been used in a variety of scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions are discussed in

科学的研究の応用

Peptide Synthesis : The trichloroethyl (TCE) group, as part of Fmoc-4-sulfomethyl-Phe(Tce)-OH, serves as a protective group for sulfonates in peptide synthesis. This allows for the synthesis of peptides like PSGL-1(43-50), where sulfotyrosine residues are replaced with sulfonomethylphenylalanine, a stable sulfotyrosine mimic (Ali, Hill, & Taylor, 2009).

Hydrogel Formation : Fmoc-Phe-OH derivatives, including Fmoc-4-sulfomethyl-Phe(Tce)-OH, can form stable and transparent hydrogels. These hydrogels have applications in stabilizing fluorescent silver nanoclusters and changing their morphology (Roy & Banerjee, 2011).

Nanotechnology Applications : Fmoc-Phe-OH hydrogels can be used to create hybrid nanomaterials by incorporating and dispersing functionalized single-walled carbon nanotubes, enhancing their thermal stability and conductivity (Roy & Banerjee, 2012).

Drug Delivery : Fluorinated Fmoc-Phe derivatives, including Fmoc-4-sulfomethyl-Phe(Tce)-OH, have shown potential in the sustained release of antineoplastic drugs. They form hydrogels that can release drugs in a controlled manner, indicating their usefulness in drug delivery applications (Tiwari et al., 2020).

Protease Inhibition : Fullerene amino acid derived peptides, including Fmoc-Phe(4-aza-C60)-OH, demonstrate potential as HIV-1 protease inhibitors. This application showcases the versatility of Fmoc-4-sulfomethyl-Phe(Tce)-OH in medicinal chemistry (Strom et al., 2015).

特性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(2,2,2-trichloroethoxysulfonylmethyl)phenyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24Cl3NO7S/c28-27(29,30)16-38-39(35,36)15-18-11-9-17(10-12-18)13-24(25(32)33)31-26(34)37-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23-24H,13-16H2,(H,31,34)(H,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNUQPLTPOHMHT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)CS(=O)(=O)OCC(Cl)(Cl)Cl)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24Cl3NO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-4-sulfomethyl-Phe(Tce)-OH | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。